molecular formula C21H15F4N3O2 B3859303 2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide

2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B3859303
M. Wt: 417.4 g/mol
InChI Key: DZRQZSALJWHWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide, also known as A-769662, is a potent activator of AMP-activated protein kinase (AMPK) in cells. It has been extensively studied for its potential use in treating various metabolic disorders such as obesity, diabetes, and cancer.

Mechanism of Action

2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide activates AMPK by binding to the γ-subunit of AMPK and allosterically activating it. This leads to the phosphorylation of various downstream targets involved in metabolic regulation, such as acetyl-CoA carboxylase and HMG-CoA reductase. AMPK activation also leads to the activation of PGC-1α, a transcriptional co-activator that regulates mitochondrial biogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cells. It increases glucose uptake and fatty acid oxidation, while inhibiting fatty acid synthesis and lipogenesis. It also increases mitochondrial biogenesis and improves mitochondrial function. This compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide has several advantages for lab experiments. It is a potent and selective activator of AMPK, which makes it a useful tool for studying the role of AMPK in metabolic regulation. It is also cell-permeable and can be easily administered to cells in culture. However, this compound has some limitations as well. It has a short half-life in vivo, which limits its use in animal studies. It also has some off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide. One area of interest is its potential use in cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it may have potential as a chemotherapeutic agent. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to improve mitochondrial function and reduce oxidative stress in animal models of these diseases. Finally, there is interest in developing more potent and selective activators of AMPK based on the structure of this compound, which may have even greater potential for treating metabolic disorders.

Scientific Research Applications

2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide has been extensively studied for its potential use in treating metabolic disorders such as obesity, diabetes, and cancer. It has been shown to activate AMPK in cells, which leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. AMPK activation also leads to the inhibition of fatty acid synthesis and lipogenesis, which can help prevent the accumulation of fat in cells.

Properties

IUPAC Name

2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4N3O2/c1-12(29)18(20(30)28-17-7-5-16(22)6-8-17)19(14(10-26)11-27)13-3-2-4-15(9-13)21(23,24)25/h2-9,14,18-19H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRQZSALJWHWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C1=CC(=CC=C1)C(F)(F)F)C(C#N)C#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide
Reactant of Route 2
Reactant of Route 2
2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide
Reactant of Route 3
Reactant of Route 3
2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide
Reactant of Route 4
Reactant of Route 4
2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide
Reactant of Route 5
Reactant of Route 5
2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide
Reactant of Route 6
Reactant of Route 6
2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.